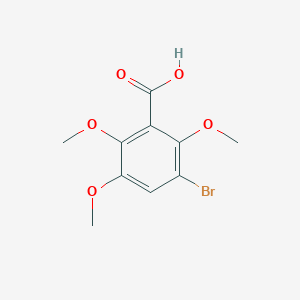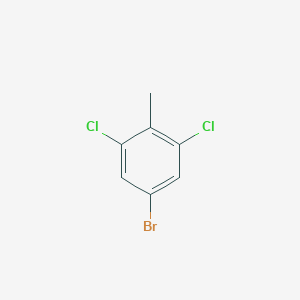
5-Bromo-1,3-dichloro-2-methylbenzene
概要
説明
5-Bromo-1,3-dichloro-2-methylbenzene (5-Br-1,3-DCMB) is a brominated aromatic compound that has been used in a variety of scientific research applications. It is a member of the halogenated aromatic hydrocarbons family and can be synthesized in a laboratory setting. 5-Br-1,3-DCMB has been studied for its potential to act as an antimicrobial agent, as a precursor for organic synthesis, and as a catalyst in organic reactions.
科学的研究の応用
Electrochemical Reduction and Bond Cleavage
- 5-Bromo-1,3-dichloro-2-iodobenzene, a variant of 5-Bromo-1,3-dichloro-2-methylbenzene, has been studied for its electrochemical reductive cleavage properties. The cleavage of the carbon–iodine bond in this compound was analyzed using Marcus theory of heterogeneous outer sphere electron transfer, revealing the transient existence of its radical anion (Prasad & Sangaranarayanan, 2004).
Synthesis of Functionalized Benzoquinones
- The NBS bromination of certain dimethylbenzenes, closely related to this compound, led to the synthesis of new sulfur-containing quinone derivatives. These derivatives have potential applications in organic synthesis and photochemical processes (Aitken et al., 2016).
Photostimulated Reactions
- Photostimulated reactions of aryl chlorides and bromides, including derivatives similar to this compound, can produce reduced products efficiently. This process is valuable for preparing organic materials with specific functional groups (Vaillard, Postigo & Rossi, 2004).
X-Ray Structure Analysis
- The X-ray structure of compounds closely related to this compound, such as 5-Bromo-1-(4-bromophenyl)isatin, has been determined. These structural analyses are crucial for understanding molecular interactions and designing new compounds (El-Hiti et al., 2018).
Thermochemical Studies
- Thermochemical studies of halogen-substituted methylbenzenes, which include structures similar to this compound, provide valuable data for understanding their physical properties and potential applications in various chemical processes (Verevkin et al., 2015).
Synthesis of Phenothiazines
- Synthesis of phenothiazines, using derivatives of this compound, showcases its role in the production of complex organic compounds. These compounds have various applications in medicinal chemistry and materials science (Gautam et al., 2000).
Safety and Hazards
This compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation . In case of contact with skin or eyes, rinse with plenty of water and seek medical advice .
特性
IUPAC Name |
5-bromo-1,3-dichloro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXOYLCPBCBPJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348862 | |
| Record name | 5-bromo-1,3-dichloro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
204930-37-0 | |
| Record name | 5-Bromo-1,3-dichloro-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204930-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-1,3-dichloro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


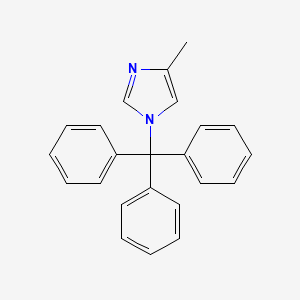
![Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate](/img/structure/B1268531.png)
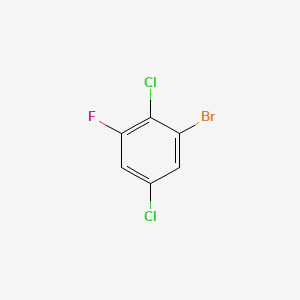
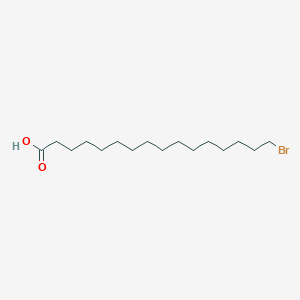
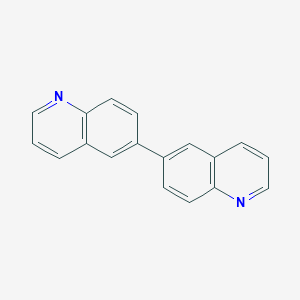
![5-Bromobenzo[B]thiophene-3-carboxylic acid](/img/structure/B1268535.png)
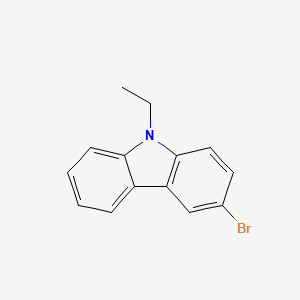
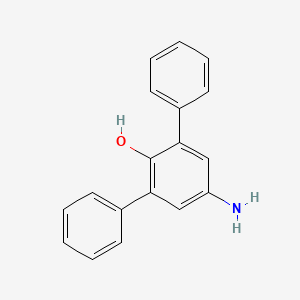

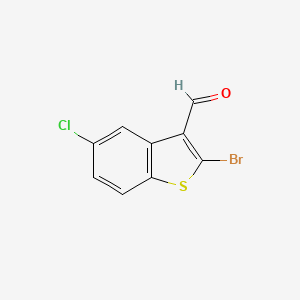
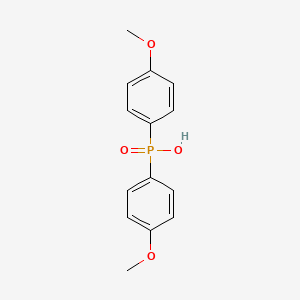
![[4-(1-Adamantyl)phenoxy]acetic acid](/img/structure/B1268545.png)
